molecular formula C57H40N2 B1440700 N,N'-Di(1-naphthyl)-N,N',9,9-tetraphenyl-9H-fluorene-2,7-diamine CAS No. 357645-40-0

N,N'-Di(1-naphthyl)-N,N',9,9-tetraphenyl-9H-fluorene-2,7-diamine

Cat. No. B1440700
CAS RN: 357645-40-0
M. Wt: 752.9 g/mol
InChI Key: PQCAURRJHOJJNQ-UHFFFAOYSA-N
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Description

“N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine” is a hole transport material used in organic electronic devices such as organic light-emitting diodes (OLEDs), polymer photovoltaics (OPV), and perovskite solar cells . It is also known as NPB or NPD .


Synthesis Analysis

The synthesis of “N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine” involves depositing thin films of the material onto a glass substrate using a thermal evaporation technique . The substrate temperature has a significant impact on the physical structure and influences the optical and electrical properties of the films .


Molecular Structure Analysis

The molecular structure of “N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine” has been studied using scanning tunneling microscopy . The images reveal the appearance of different conformations in the first monolayer with submolecular resolution .


Physical And Chemical Properties Analysis

The solubility of “N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine” has been measured in 23 organic solvents by UV absorption spectroscopy . The solubility ranged widely from 2.4 × 10–7 in methanol to 2.8 × 10–3 in chloroform .

Scientific Research Applications

DNTPD is widely used in scientific research applications due to its strong fluorescence and high photostability. It is used in fluorescence microscopy to study the subcellular localization of proteins and other molecules. It is also used in flow cytometry to study the expression of proteins and other molecules on the cell surface. Additionally, DNTPD is used in imaging techniques such as fluorescence lifetime imaging microscopy (FLIM) and fluorescence resonance energy transfer (FRET).

Mechanism of Action

DNTPD works by absorbing light in the ultraviolet range and emitting light in the blue-green region of the visible spectrum. When DNTPD is excited by ultraviolet light, its electrons are raised to a higher energy level, and it emits light in the blue-green region of the visible spectrum. This emission can then be detected by a fluorescence microscope, flow cytometer, or other imaging device.
Biochemical and Physiological Effects
DNTPD is a non-toxic, non-mutagenic dye that has no known biochemical or physiological effects. It is not known to interact with any cellular components or to interfere with any biochemical processes. Therefore, it is safe to use in scientific research applications.

Advantages and Limitations for Lab Experiments

The main advantage of using DNTPD in lab experiments is its strong fluorescence and high photostability. This makes it an ideal dye for use in fluorescence microscopy, flow cytometry, and imaging. Additionally, DNTPD is non-toxic and non-mutagenic, making it safe to use in laboratory experiments. The main limitation of DNTPD is its relatively low solubility in water. This can make it difficult to use in certain experiments, such as imaging.

Future Directions

There are a number of potential future directions for the use of DNTPD in scientific research. These include its use in the development of new fluorescent probes for imaging; its use in the development of new fluorescent labels for protein analysis; its use in the development of new fluorescent dyes for flow cytometry; its use in the development of new fluorescent dyes for fluorescence microscopy; its use in the development of new fluorescent dyes for medical diagnostics; and its use in the development of new fluorescent dyes for drug delivery. Additionally, DNTPD could be used in the development of new fluorescent dyes for biosensing and bioimaging.

Safety and Hazards

The safety data sheet for “N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine” indicates that it should not be used for food, drug, pesticide, or biocidal product use . It also advises against releasing the compound into the environment .

properties

IUPAC Name

2-N,7-N-dinaphthalen-1-yl-2-N,7-N,9,9-tetraphenylfluorene-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H40N2/c1-5-23-43(24-6-1)57(44-25-7-2-8-26-44)53-39-47(58(45-27-9-3-10-28-45)55-33-17-21-41-19-13-15-31-49(41)55)35-37-51(53)52-38-36-48(40-54(52)57)59(46-29-11-4-12-30-46)56-34-18-22-42-20-14-16-32-50(42)56/h1-40H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCAURRJHOJJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=C2C=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H40N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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